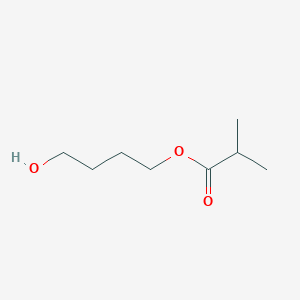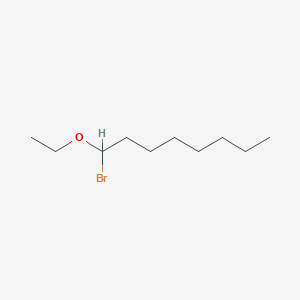
5-Acetyl-6-methylpyridine-2,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Acetyl-6-methylpyridine-2,3-dicarboxylic acid is an organic compound with a unique structure that includes a pyridine ring substituted with acetyl, methyl, and dicarboxylic acid groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-6-methylpyridine-2,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester using N-bromosuccinimide (NBS) as the brominating reagent and azobisisobutyronitrile (AIBN) as an initiator . This is followed by further functional group transformations to introduce the acetyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs, possibly through continuous flow chemistry techniques or the use of more efficient catalysts.
化学反应分析
Types of Reactions
5-Acetyl-6-methylpyridine-2,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The bromination of the methyl group can lead to further substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing ketones to alcohols.
Substitution: N-bromosuccinimide (NBS) is used for bromination reactions.
Major Products Formed
Oxidation: 5-Acetyl-6-carboxypyridine-2,3-dicarboxylic acid.
Reduction: 5-Hydroxy-6-methylpyridine-2,3-dicarboxylic acid.
Substitution: 5-Bromo-6-methylpyridine-2,3-dicarboxylic acid.
科学研究应用
5-Acetyl-6-methylpyridine-2,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: May be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Acetyl-6-methylpyridine-2,3-dicarboxylic acid involves its interaction with various molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the pyridine ring can engage in coordination with metal ions. These interactions can influence biochemical pathways and enzyme activities, although detailed studies are required to fully elucidate these mechanisms.
相似化合物的比较
Similar Compounds
6-Methylpyridine-2,3-dicarboxylic acid: Similar structure but lacks the acetyl group.
5-Methylpyridine-2,3-dicarboxylic acid: Similar structure but lacks both the acetyl and methyl groups.
属性
CAS 编号 |
113052-06-5 |
|---|---|
分子式 |
C10H9NO5 |
分子量 |
223.18 g/mol |
IUPAC 名称 |
5-acetyl-6-methylpyridine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C10H9NO5/c1-4-6(5(2)12)3-7(9(13)14)8(11-4)10(15)16/h3H,1-2H3,(H,13,14)(H,15,16) |
InChI 键 |
ZRXSEUZQYFSUHZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C=C1C(=O)C)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



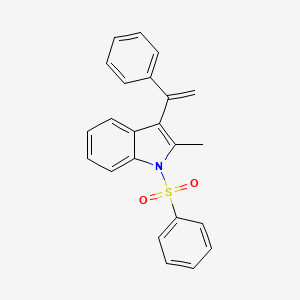
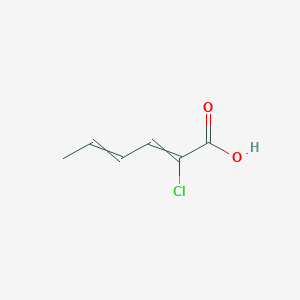
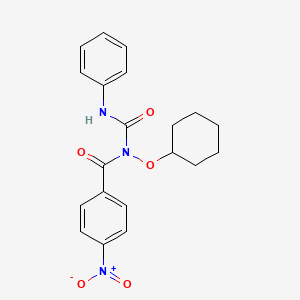
![2-[(Phenylselanyl)methyl]octahydro-1-benzofuran](/img/structure/B14303438.png)
![1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14303450.png)
![2-Ethoxy-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14303453.png)
![1,2,2,6,6-Pentamethyl-4-[(2-methylprop-2-en-1-yl)oxy]piperidine](/img/structure/B14303459.png)


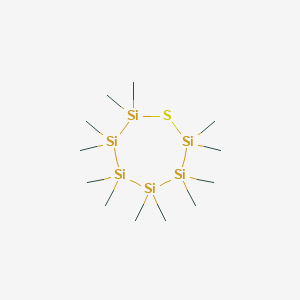
![Phenol, 2-methoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14303484.png)
